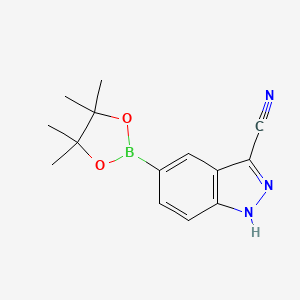

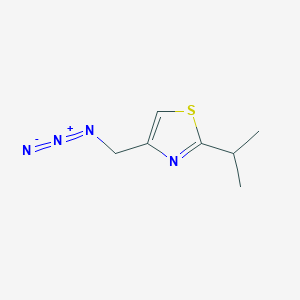

![molecular formula C13H18ClNO B2593367 Clorhidrato de 7-metil-2H-espiro[1-benzofurano-3,4'-piperidina] CAS No. 2197062-08-9](/img/structure/B2593367.png)

Clorhidrato de 7-metil-2H-espiro[1-benzofurano-3,4'-piperidina]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Puede tener aplicaciones en el tratamiento de trastornos neurológicos como la depresión, la ansiedad y la esquizofrenia. Se necesitan más estudios para comprender sus mecanismos precisos y su potencial terapéutico .

- Las investigaciones sobre su modo de acción y eficacia contra virus específicos (como la influenza o el herpes) están en curso .

- Los investigadores exploran su potencial como alternativa a los medicamentos para el dolor existentes, especialmente en casos donde los medicamentos basados en opioides son problemáticos .

- Las investigaciones se centran en comprender sus efectos sobre el tejido cardíaco y las posibles aplicaciones terapéuticas .

- Los químicos medicinales exploran modificaciones que mejoran su biodisponibilidad, selectividad y perfil de seguridad para el desarrollo de fármacos .

Neurofarmacología y Trastornos del SNC

Propiedades Antivirales

Efectos Analgésicos y Antiinflamatorios

Investigación Cardiovascular

Biología Química y Química Medicinal

Imagen Molecular y Trazadores PET

Mecanismo De Acción

Target of Action

The primary target of 7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride is human mast cell tryptase . Tryptase is a serine protease predominantly found in mast cells and has been implicated in a variety of disease processes such as asthma, atopic dermatitis, and fibrotic diseases.

Mode of Action

7-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride: acts as a potent, nonpeptide inhibitor of human mast cell tryptase . By inhibiting tryptase, the compound can potentially reduce the release of inflammatory mediators from mast cells, thereby alleviating symptoms associated with diseases where mast cell activation plays a key role.

Propiedades

IUPAC Name |

7-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)15-9-13(11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBURXKFOLXUJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(CCNCC3)CO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

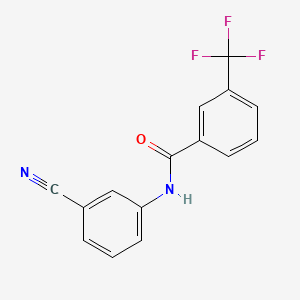

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2593289.png)

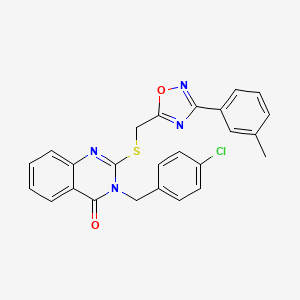

![N-(4-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2593291.png)

![2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2593293.png)

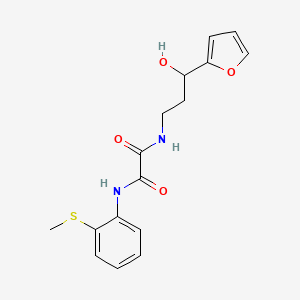

![(S)-3-(tert-Butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593303.png)

![2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2593305.png)

![N-[4-[4-(cyclopropanecarbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]cyclopropanecarboxamide](/img/structure/B2593307.png)